Methyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate
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Overview
Description
Methyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes bromine and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-bromo-4-fluorophenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation reactions.
Major Products
Substitution: Products include various substituted phenyl esters.
Reduction: The primary product is the corresponding alcohol.
Oxidation: Major products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Methyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-bromo-4-chlorophenyl)-3-oxopropanoate
- Methyl 3-(2-bromo-4-methylphenyl)-3-oxopropanoate
- Methyl 3-(2-bromo-4-nitrophenyl)-3-oxopropanoate
Uniqueness
Methyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions. The combination of these halogens can enhance the compound’s stability and specificity in various applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H8BrFO3 |
---|---|
Molecular Weight |
275.07 g/mol |
IUPAC Name |
methyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8BrFO3/c1-15-10(14)5-9(13)7-3-2-6(12)4-8(7)11/h2-4H,5H2,1H3 |
InChI Key |
FCHAQUKKQRTJEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
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